Metabolic Stability Advantage: Resistance to Oxidative N-Dealkylation Conferred by the 3-Trifluoromethylpyrazole Motif
The 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety in the target compound provides resistance to metabolic oxidative N-dealkylation, a major clearance pathway that limits the in vivo duration of action of N-alkylpyrazole-containing kinase inhibitors. Direct head-to-head comparison of MU380 (bearing the N-trifluoromethylpyrazole motif) with its clinical predecessor SCH900776 (bearing an N-methylpyrazole) demonstrated that SCH900776 undergoes significant in vivo N-dealkylation to a less selective metabolite, whereas MU380 does not [1]. This metabolic stability translates to extended inhibitory effects in cells and superior in vivo efficacy in the A2780 xenograft model [1]. The target compound retains this identical trifluoromethylpyrazole pharmacophore and is therefore predicted to exhibit the same N-dealkylation resistance relative to analogs bearing N-methyl, N-ethyl, or N-unsubstituted pyrazoles.
| Evidence Dimension | Metabolic N-dealkylation resistance (in vivo) |
|---|---|
| Target Compound Data | Not directly measured; contains the N-trifluoromethylpyrazole motif demonstrated to confer N-dealkylation resistance in MU380 |
| Comparator Or Baseline | SCH900776 (N-methylpyrazole analog) undergoes significant in vivo N-dealkylation to a less selective metabolite [1] |
| Quantified Difference | MU380: no detectable N-dealkylation; SCH900776: significant N-dealkylation to less selective metabolite [1]. Target compound shares MU380's trifluoromethylpyrazole motif. |
| Conditions | In vivo pharmacokinetic study; A2780 xenograft mouse model (Samadder et al., 2017) |
Why This Matters
Compounds lacking the 3-trifluoromethyl group on the pyrazole ring are susceptible to rapid metabolic clearance via N-dealkylation, reducing their effective half-life and requiring higher or more frequent dosing—this compound's motif directly addresses that liability.
- [1] Samadder, P.; et al. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-Trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-Dealkylation. Mol. Cancer Ther. 2017, 16(9), 1831–1842. View Source
